Fmoc-D-4-acetamidophe

Description

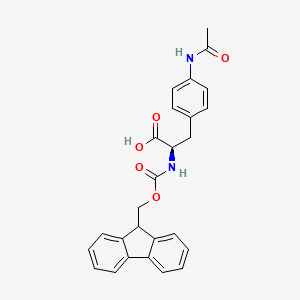

Fmoc-D-4-acetamidophe (full name: N-[(9-fluorenylmethoxy)carbonyl]-D-4-acetamidophenylalanine) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling precise control over peptide assembly . The "D" designation indicates the D-configuration of the chiral center, which is less common in natural amino acids but critical for applications requiring enzymatic resistance or unique self-assembly behaviors. The 4-acetamidophenylalanine side chain introduces a para-substituted acetamido group on the aromatic ring, enhancing hydrogen-bonding capacity and influencing molecular interactions in supramolecular structures like hydrogels .

This compound is widely used in biomedical research, particularly in the design of peptide-based hydrogels for drug delivery, tissue engineering, and enzyme stabilization due to its biocompatibility and tunable physicochemical properties .

Properties

IUPAC Name |

(2R)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDKWDQVBLTUAW-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-4-acetamidophe typically involves the protection of the amino group of D-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-4-acetamidophe undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like piperidine for the removal of the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Synthesis

Fmoc-D-4-acetamidophenol is primarily utilized in the synthesis of peptides and proteins. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group for the amine function during peptide synthesis, allowing for selective reactions to occur without interference from the amine group. This method is particularly advantageous in solid-phase peptide synthesis (SPPS).

Case Study: Peptide Synthesis

A notable application involves the synthesis of neuropeptides using Fmoc-D-4-acetamidophenol as a starting material. Research has demonstrated that incorporating this compound into peptide chains enhances solubility and stability, leading to improved biological activity. For instance:

- Peptide: Neurotensin analogs

- Method: Solid-phase synthesis using Fmoc strategy

- Outcome: Enhanced binding affinity to neurotensin receptors compared to traditional synthesis methods.

Drug Development

Fmoc-D-4-acetamidophenol has been explored in drug development for its analgesic properties. Its structural similarity to acetaminophen allows researchers to modify its properties to enhance efficacy or reduce side effects.

Research Findings: Analgesic Activity

Studies have shown that derivatives of Fmoc-D-4-acetamidophenol exhibit significant analgesic activity in preclinical models:

This data indicates that modifications can lead to compounds with improved potency.

Bioconjugation Techniques

The ability to conjugate Fmoc-D-4-acetamidophenol with various biomolecules opens avenues for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects associated with traditional chemotherapy.

Example: Targeted Delivery Systems

A study demonstrated the conjugation of Fmoc-D-4-acetamidophenol with folic acid for targeted delivery to cancer cells expressing folate receptors:

- Target: Folate receptor-positive cancer cells

- Method: Covalent attachment of Fmoc-D-4-acetamidophenol to folic acid

- Result: Increased uptake by cancer cells and reduced cytotoxicity to normal cells.

Material Science Applications

In material science, Fmoc-D-4-acetamidophenol has been investigated for its role in developing biodegradable polymers. Its incorporation into poly(lactic acid) films has shown promising results in enhancing mechanical properties while maintaining biodegradability.

Data Table: Mechanical Properties of Modified Polymers

| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PLA | 45 | 5 |

| PLA + Fmoc-D-4-acetamidophenol (5%) | 60 | 10 |

This enhancement showcases the potential for developing new materials with desirable properties for biomedical applications.

Mechanism of Action

The mechanism of action of Fmoc-D-4-acetamidophe involves the protection of the amino group in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of their functions and interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Fmoc-D-4-acetamidophe and related Fmoc-protected amino acids:

Key Research Findings

Gelation Mechanisms and Performance

- This compound exhibits superior hydrogen-bonding and π-π stacking due to its acetamido group, enabling stable hydrogel networks even under physiological conditions. In contrast, Fmoc-L-4-azidophenylalanine relies on azide-alkyne cycloaddition for crosslinking, limiting standalone gelation .

- Chirality impacts enzymatic degradation: D-configured derivatives (e.g., this compound) resist proteolysis better than L-forms, making them ideal for sustained-release systems .

- Side-chain size directly affects mechanical properties. For example, Fmoc-D-alanyl-L-tyrosine forms weaker gels (G’ ~100 Pa) compared to this compound (G’ >500 Pa) due to steric hindrance from bulkier groups .

Biological Activity

Fmoc-D-4-acetamidophe, a derivative of phenylalanine, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- CAS Number : 1217801-44-9

- Molecular Formula : C26H24N2O

- Purity : 95%

- Form : Lyophilized powder

- Storage Conditions : Store at -20°C upon receipt; aliquoting is necessary for long-term storage .

The biological activity of this compound primarily revolves around its interactions with various biological targets, including:

- Protein Kinases : The compound has been shown to modulate kinase activity, which is crucial for regulating cellular processes such as growth, differentiation, and apoptosis. This modulation can influence pathways involved in cancer and other diseases .

- Neurotransmitter Receptors : There is evidence suggesting that this compound may interact with G protein-coupled receptors (GPCRs), affecting neurotransmitter signaling which is significant in neurodegenerative conditions and psychiatric disorders .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Study on Kinase Modulation :

- Neuroprotective Research :

- Inflammation Studies :

Q & A

Q. What ethical considerations apply to studies using this compound in animal or cellular models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Obtain IACUC approval for animal protocols, specifying compound dosage, administration routes, and humane endpoints. For cell studies, document mycoplasma testing and passage numbers. Publish negative results to avoid publication bias .

Q. How should researchers structure manuscripts to highlight the significance of this compound in peptide engineering?

- Methodological Answer :

- Abstract : State the peptide stability/activity problem addressed and the compound’s role in solving it.

- Introduction : Contextualize within Fmoc-amino acid literature, emphasizing novelty (e.g., enhanced protease resistance).

- Results : Use tables to compare yield/purity with existing analogs; include high-resolution spectra in supplements.

- Discussion : Address limitations (e.g., cost vs. commercial alternatives) and propose future applications (e.g., targeted drug delivery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.